Hexacaine

Vue d'ensemble

Description

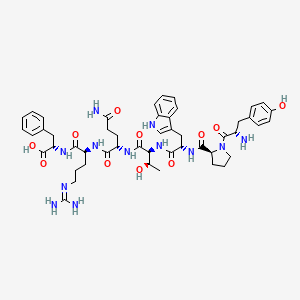

Hexacaine, also known as Hexa-Caine, is a topical anti-itch spray used in veterinary medicine, particularly for dogs, cats, and horses . It contains Lidocaine 2.46%, Benzethonium Chloride, no less than 0.2%, and also includes lanolin, aloe vera, and denatonium benzoate .

Chemical Reactions Analysis

Specific chemical reactions involving Hexacaine are not documented in the available literature .Applications De Recherche Scientifique

Encapsulation Complexes in Chemistry

- Hexameric Encapsulation : Research on hexameric resorcin[4]arenes and pyrogallol[4]arenes has revealed their potential in encapsulation complexes. These studies highlight applications in NMR methods to analyze solution structures, host-guest properties, and exchange dynamics, emphasizing the behavior of molecules in small spaces and its translation to practical applications in fields like catalysis or transport (Avram, Cohen, & Rebek, 2011).

Environmental and Health Impact Studies

- Exposure to Hexachlorobenzene : A study on hexachlorobenzene (HCB), a related compound, explored its effects on children's social behavior, revealing that prenatal exposure to HCB is associated with decreased behavioral competence at preschool ages (Ribas‐Fitó et al., 2006).

Energy and Fuel Research

- Direct Injection CI Engine Fuelled with 1-Hexanol/Diesel Blends : The effect of 1-Hexanol on engine parameters was examined, focusing on how changes in fuel injection time can improve combustion, performance, and emission characteristics of a CI engine. The study concluded that 1-Hexanol blends can be effectively used in CI engines with modifications in injection time for enhanced efficiency (Santhosh & Kumar, 2021).

Food Safety and Processing

- Improving Safety of Fresh-Sliced Apples : Research into hexanal, E-2-hexenal, and hexyl acetate demonstrated their potential in enhancing the hygienic safety and extending the shelf life of minimally processed foods like fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).

Artistic and Creative Processes

- Research-Creation Methodologies : Hexagram | CIAM delved into research-creation methodologies, addressing the influence of theory, technique, cognitive and physical tendencies, and sociocultural backgrounds on the creative process. This research highlights the significance of various methodological approaches in artistic innovation, such as autopoiesis, constructivism, and experimentation (Poissant, 2014).

Materials Science

- Ordered Mesoporous Carbons Synthesis : A study on the use of hexamine in hydrothermal synthesis of resorcinol/formaldehyde resin-based mesoporous carbons revealed its efficiency in the self-assembly process and its application potential in material science (Liu et al., 2011).

Personality and Social Psychology

- Xenophilia and HEXACO Personality Framework : Research on xenophilia, utilizing the HEXACO personality framework, indicated that major personality traits significantly predict xenophilia, emphasizing the role of extraversion, openness, and conscientiousness in shaping attitudes toward cross-cultural contact and exploration (Stürmer et al., 2013).

Pharmaceutical Processing

- Surfactant Tween 80 for Microemulsions : The study on the phase behavior and structure of n-hexane/water emulsions using the biocompatible surfactant Tween 80 holds significance for pharmaceutical processing techniques, offering insights into nano- and encapsulated particle formation (Prieto & Calvo, 2013).

Safety And Hazards

Propriétés

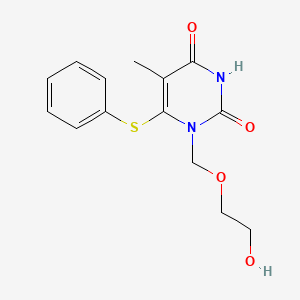

IUPAC Name |

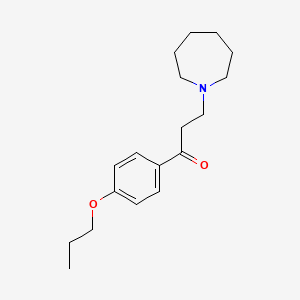

3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSIHLNCRSPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168198 | |

| Record name | Hexacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexacaine | |

CAS RN |

16689-12-6 | |

| Record name | 3-(Hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16689-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)